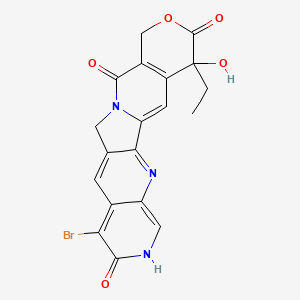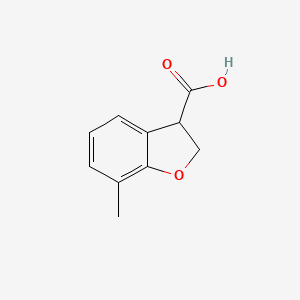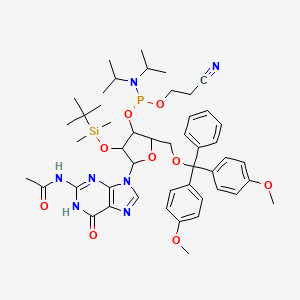
N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite is a modified nucleoside commonly used in the synthesis of oligonucleotides. This compound is particularly significant in the field of molecular biology and biochemistry due to its role in the incorporation of nucleotide-G into oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite involves multiple steps. The process typically starts with the protection of the guanosine molecule. The 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group, and the 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The N2 position is acetylated to form N2-acetylguanosine. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reactions are typically carried out under inert gas conditions to prevent oxidation and degradation of the sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The TBDMS and DMT protecting groups can be selectively removed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Iodine in water or pyridine is commonly used.
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal and fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal
Major Products
The major products formed from these reactions are the deprotected nucleosides and the corresponding oligonucleotides .
Scientific Research Applications
N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite is widely used in scientific research, particularly in the synthesis of DNA and RNA oligonucleotides. These oligonucleotides are essential tools in various fields, including:
Chemistry: Used in the study of nucleic acid chemistry and the development of new synthetic methodologies.
Biology: Essential for the synthesis of probes and primers used in PCR, sequencing, and other molecular biology techniques.
Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.
Industry: Employed in the production of diagnostic kits and other biotechnological products.
Mechanism of Action
The mechanism of action of N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a phosphate triester, completing the addition of the nucleotide .
Comparison with Similar Compounds
Similar Compounds
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine 3’-CE phosphoramidite: Similar in structure but with a different N2 protecting group.
5’-O-DMT-2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3’-CE phosphoramidite: Another similar compound with a different N2 protecting group.
Uniqueness
N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its specific combination of protecting groups, which provide stability and selectivity during oligonucleotide synthesis. This makes it particularly useful for the incorporation of guanosine into oligonucleotides.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYJRDKFZTURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N7O9PSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)
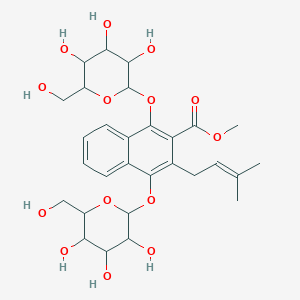
![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)

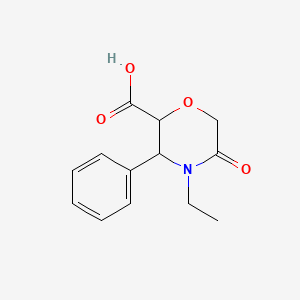


![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)
![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
